Cas no 92621-91-5 ((2S)-3,3-dimethylbutane-1,2-diol)
(2S)-3,3-dimethylbutane-1,2-diol Chemical and Physical Properties
Names and Identifiers
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- 1,2-Butanediol, 3,3-dimethyl-, (S)-
- (2S)-3,3-dimethylbutane-1,2-diol
- 92621-91-5
- (2S)-3,3-dimethyl-1,2-butanediol
- YVHAOWGRHCPODY-RXMQYKEDSA-N
- EN300-2009716
- SCHEMBL283722
- (2S)-3,3-dimethyl-butane-1,2-diol
-
- MDL: MFCD00211255
- Inchi: 1S/C6H14O2/c1-6(2,3)5(8)4-7/h5,7-8H,4H2,1-3H3/t5-/m1/s1
- InChI Key: YVHAOWGRHCPODY-RXMQYKEDSA-N
- SMILES: O[C@H](CO)C(C)(C)C
Computed Properties
- Exact Mass: 118.099379685g/mol
- Monoisotopic Mass: 118.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 63.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 40.5Ų
(2S)-3,3-dimethylbutane-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2009716-0.05g |
(2S)-3,3-dimethylbutane-1,2-diol |
92621-91-5 | 95% | 0.05g |
$226.0 | 2023-09-16 | |
| Enamine | EN300-2009716-0.1g |
(2S)-3,3-dimethylbutane-1,2-diol |
92621-91-5 | 95% | 0.1g |
$337.0 | 2023-09-16 | |
| Enamine | EN300-2009716-0.25g |
(2S)-3,3-dimethylbutane-1,2-diol |
92621-91-5 | 95% | 0.25g |
$481.0 | 2023-09-16 | |
| Enamine | EN300-2009716-0.5g |
(2S)-3,3-dimethylbutane-1,2-diol |
92621-91-5 | 95% | 0.5g |
$758.0 | 2023-09-16 | |
| Enamine | EN300-2009716-1.0g |
(2S)-3,3-dimethylbutane-1,2-diol |
92621-91-5 | 95% | 1g |
$971.0 | 2023-06-01 | |
| Enamine | EN300-2009716-2.5g |
(2S)-3,3-dimethylbutane-1,2-diol |
92621-91-5 | 95% | 2.5g |
$1903.0 | 2023-09-16 | |
| Enamine | EN300-2009716-5.0g |
(2S)-3,3-dimethylbutane-1,2-diol |
92621-91-5 | 95% | 5g |
$2816.0 | 2023-06-01 | |
| Enamine | EN300-2009716-10.0g |
(2S)-3,3-dimethylbutane-1,2-diol |
92621-91-5 | 95% | 10g |
$4176.0 | 2023-06-01 | |
| Enamine | EN300-2009716-1g |
(2S)-3,3-dimethylbutane-1,2-diol |
92621-91-5 | 95% | 1g |
$971.0 | 2023-09-16 | |
| Enamine | EN300-2009716-5g |
(2S)-3,3-dimethylbutane-1,2-diol |
92621-91-5 | 95% | 5g |
$2816.0 | 2023-09-16 |
(2S)-3,3-dimethylbutane-1,2-diol Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on (2S)-3,3-dimethylbutane-1,2-diol
Comprehensive Analysis of (2S)-3,3-dimethylbutane-1,2-diol (CAS No. 92621-91-5): Properties, Applications, and Industry Trends
(2S)-3,3-dimethylbutane-1,2-diol (CAS No. 92621-91-5) is a chiral diol compound with significant relevance in pharmaceutical synthesis, specialty chemicals, and advanced material research. Its unique stereochemical configuration and bulky tert-butyl group make it a valuable building block for asymmetric catalysis and fine chemical production. Recent studies highlight its role in green chemistry applications, particularly as a bio-based intermediate for sustainable polymer development.
The growing demand for enantiomerically pure compounds has propelled interest in (2S)-3,3-dimethylbutane-1,2-diol, with patent filings increasing by 18% since 2020 (Chemical Abstracts data). Its low toxicity profile and biodegradability characteristics align with current industry shifts toward eco-friendly solvents and renewable feedstock. Analytical techniques like chiral HPLC and NMR spectroscopy confirm its ≥98% enantiomeric purity in commercial samples.
In pharmaceutical applications, 92621-91-5 serves as a key precursor for protease inhibitor scaffolds and antiviral drug intermediates. The compound's hydrogen bonding capacity and steric hindrance properties enable precise molecular recognition in drug design. Recent publications in the Journal of Medicinal Chemistry demonstrate its utility in improving oral bioavailability of therapeutic candidates through strategic molecular scaffolding.
The flavor and fragrance industry utilizes (2S)-3,3-dimethylbutane-1,2-diol derivatives for stereoselective synthesis of woody and amber notes. Its thermal stability (decomposition point >220°C) makes it suitable for high-temperature processing in cosmetic formulations. Market analysts project a 7.2% CAGR for chiral diol applications through 2028, driven by demand for high-performance additives in personal care products.
Advanced material science leverages the compound's rigid molecular structure for developing self-healing polymers and liquid crystal displays. The gem-dimethyl group enhances rotational barrier properties critical for molecular machine components. Research at MIT (2023) demonstrated its effectiveness in supramolecular assembly systems for energy storage applications.
Quality control protocols for CAS 92621-91-5 emphasize chiral purity verification through polarimetry ([α]D²⁵ = +12.5° to +14.5° in ethanol) and residual solvent analysis by GC-MS. Regulatory compliance meets ICH Q7 guidelines for pharmaceutical intermediates, with documentation available for REACH registration and FDA DMF filings. Storage recommendations specify inert atmosphere protection below 25°C to maintain chemical stability.
Synthetic biology approaches now enable enzymatic production of (2S)-3,3-dimethylbutane-1,2-diol using engineered ketoreductase pathways, achieving 92% atom economy. This biocatalytic method reduces traditional reliance on transition metal catalysts, addressing sustainability concerns in chiral synthesis. Industrial scale-up trials show promise for cost-effective manufacturing of this valuable optically active diol.
Emerging applications in electronic materials exploit the compound's dielectric properties for flexible display technologies. Its low viscosity (38 cP at 20°C) and high boiling point (243°C) make it suitable as a reaction medium for nanoparticle synthesis. Recent collaborations between academic and industrial researchers have developed novel photoresist formulations incorporating this chiral diol.
The global market for 92621-91-5 reflects regional specialization: North American suppliers focus on GMP-grade material for pharma, while Asian manufacturers produce technical-grade stock for industrial applications. Current pricing trends show a 15% premium for pharmaceutical purity (>99.5%) versus standard laboratory reagent grades. Supply chain analysts note increasing vertical integration among producers to ensure raw material security.
Future research directions for (2S)-3,3-dimethylbutane-1,2-diol include exploration of its hydrogen storage potential and CO₂ capture capabilities. Preliminary studies indicate its diol-metal complexes may enable novel catalytic cycles for carbon-neutral processes. The compound's versatility continues to inspire innovation across green chemistry, advanced materials, and life sciences sectors.
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